2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate
Description
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate |
InChI |
InChI=1S/C17H14N2O3/c20-17(14-9-5-2-6-10-14)21-12-11-15-18-19-16(22-15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
ZDQSOBVHWGXLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-thiol Intermediate
- Starting from benzoic acid , the compound is first converted into ethyl benzoate by esterification.
- Ethyl benzoate is then converted to benzohydrazide by reaction with hydrazine hydrate.
- The benzohydrazide undergoes cyclization with carbon disulfide (CS2) in the presence of alcoholic potassium hydroxide (KOH) under reflux conditions (~19 hours) to yield 5-phenyl-1,3,4-oxadiazol-2-thiol .
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Benzoic acid + ethanol + acid catalyst | Reflux, esterification | Ethyl benzoate |
| 2 | Ethyl benzoate + hydrazine hydrate | Reflux | Benzohydrazide |
| 3 | Benzohydrazide + CS2 + KOH (alcoholic) | Reflux ~19 h | 5-Phenyl-1,3,4-oxadiazol-2-thiol |
Alkylation to Form 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl Benzoate
- The 5-phenyl-1,3,4-oxadiazol-2-thiol intermediate is dissolved in a saturated aqueous sodium bicarbonate solution.
- It is then reacted with ethyl bromoacetate or a similar alkylating agent in absolute ethanol under stirring.
- This reaction leads to the substitution of the thiol hydrogen with the ethyl benzoate moiety, forming the target compound.
| Parameter | Details |
|---|---|
| Solvent | Saturated aqueous NaHCO3 + ethanol |
| Alkylating agent | Ethyl bromoacetate |
| Temperature | Room temperature to mild reflux |
| Reaction time | Several hours until completion |
Alternative One-Pot Synthesis Approaches
Recent advances include one-pot synthesis methods that combine oxadiazole ring formation and functionalization in a single reaction vessel, improving efficiency and yield. These methods typically involve:
- Starting from carboxylic acids and hydrazides.
- Using coupling agents and catalysts such as copper(I) iodide, cesium carbonate, and ligands like 1,10-phenanthroline.
- Heating in solvents like 1,4-dioxane at controlled temperatures (80–120 °C).
- Sequential addition of reagents to form the oxadiazole ring and then introduce the benzoate ester side chain.
Summary Table of Preparation Methods
Research Findings and Characterization
- The synthesized compound exhibits planar 1,3,4-oxadiazole and phenyl rings oriented nearly perpendicular to the ethyl benzoate moiety, confirmed by X-ray crystallography.
- Spectroscopic techniques such as EI-MS, IR, and 1H-NMR confirm the successful synthesis and purity of the compound.
- The compound’s structure is stabilized by weak intermolecular hydrogen bonds and π–π stacking interactions, which may influence its physicochemical properties.
- The synthetic intermediates and final products have been screened for biological activities, indicating potential antimicrobial properties, although this is beyond the scope of preparation methods.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and benzoate groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides were synthesized and tested for antimicrobial activity. The results indicated significant activity against various microbial species, suggesting potential use in developing new antimicrobial agents .
- Antioxidant Properties
-
Inhibitors of Enzymatic Activity
- Recent studies identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase activity. This enzyme is implicated in various biological processes, including lipid metabolism and signaling pathways related to neurodegenerative diseases . The potential therapeutic implications for treating conditions like Alzheimer's disease are noteworthy.
Agrochemical Applications
- Pesticidal Activity
Material Science Applications
- Fluorescent Materials
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study
- Inhibition Mechanism Investigation
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its therapeutic effects
Comparison with Similar Compounds
Antifungal Activity
The ethyl benzoate derivative exhibits potent antifungal activity by targeting sterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis. Its binding affinity is attributed to the planar 1,3,4-oxadiazole ring and the hydrophobic phenyl group, which enhance interactions with the enzyme’s active site . In contrast, sulfanyl-acetamide derivatives (e.g., 6h) lack significant antifungal effects but show stronger antibacterial activity .
Antibacterial Activity
Structural modifications significantly influence antibacterial potency:
- Naphthofuran derivatives (e.g., 1771) : The bulky naphthofuran group improves lipid bilayer penetration, leading to enhanced activity against S. aureus .
- Pyrrole-ligated compounds (e.g., 1h) : The pyrrole ring introduces additional hydrogen-bonding interactions, reducing MIC values against Gram-positive pathogens .
Antioxidant Potential
Benzamide-substituted derivatives (3a-3e) demonstrate moderate antioxidant activity via radical scavenging. However, their efficacy is lower than ascorbic acid, likely due to reduced electron-donating capacity compared to phenolic antioxidants .
Physicochemical and Pharmacokinetic Properties
Lipinski’s rule compliance and bioavailability predictions for selected compounds:
- Key Observations :
- The ethyl benzoate derivative exhibits optimal LogP (3.1) and bioavailability (0.55), aligning with drug-like properties.
- Higher molecular weight and LogP in naphthofuran derivatives (e.g., 1771) may limit oral absorption despite potent bioactivity .
Biological Activity
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.
Synthesis
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate typically involves several steps starting from benzoic acid. The process generally includes:
- Formation of Ethyl Benzoate : Benzoic acid is converted into ethyl benzoate.
- Synthesis of Benzohydrazide : This intermediate is formed through the reaction of benzoic acid with hydrazine.
- Cyclization : The benzohydrazide undergoes cyclization to form the oxadiazole ring.
- Final Esterification : The oxadiazole compound is then reacted with ethyl bromoacetate to yield the final product .
The biological activity of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate is primarily attributed to its interaction with specific biological targets:
- Epidermal Growth Factor Receptor (EGFR) : The compound exhibits inhibitory effects on EGFR, which is crucial in regulating cell growth and differentiation. This inhibition may lead to potential anticancer effects .
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Case Studies
Several studies have documented the biological efficacy of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate:
- Anticancer Studies : Research indicates that compounds containing the oxadiazole moiety display potent anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Screening : A series of derivatives were synthesized and tested against a panel of bacterial and fungal strains. Results demonstrated varying degrees of activity, with some compounds exhibiting significant inhibition comparable to standard antibiotics .
Comparative Analysis
The following table summarizes the biological activities reported for 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate compared to similar oxadiazole derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate | High | Moderate | EGFR inhibition; membrane disruption |
| 5-Methyl-1,3,4-Oxadiazole Derivative | Moderate | High | Apoptosis induction; metabolic inhibition |
| 1,3,4-Thiadiazole Derivative | High | Moderate | Cell cycle arrest; reactive oxygen species generation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate, and how is reaction completion monitored?
- Methodological Answer : The compound is synthesized via cyclization of hydrazide intermediates with benzoic acid derivatives under acidic conditions (e.g., using POCl3). Reaction progress is monitored using thin-layer chromatography (TLC), with ice-cold water and NaOH added post-reaction to precipitate the product. Recrystallization from methanol ensures purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Infrared (IR) spectroscopy confirms functional groups (e.g., oxadiazole C=N stretch at ~1600 cm<sup>-1</sup>). Nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) resolves aromatic protons and ester linkages. Mass spectrometry (MS) provides molecular ion peaks for validation. X-ray crystallography may resolve ambiguities in complex cases .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Consult safety data sheets (SDS) for hazard identification. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention, providing the SDS to healthcare providers .
Advanced Research Questions
Q. How can conflicting spectral data during derivative characterization be systematically resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals.
- X-ray crystallography for unambiguous structural confirmation.
- Adjust recrystallization solvents (e.g., methanol vs. ethanol) to improve crystal quality .
Q. What strategies improve synthetic yield during scale-up for pharmacological studies?
- Methodological Answer : Optimize reaction parameters:
- Solvent choice : POCl3 enhances cyclization efficiency.
- Temperature control : Maintain 55–60°C to avoid side reactions.
- Continuous cooling : Prevents degradation during prolonged reactions (e.g., 9-hour protocols) .
Q. How can computational methods predict the biological activity of derivatives?
- Methodological Answer : Perform molecular docking to simulate interactions with target receptors (e.g., antimicrobial enzymes). For example, docking studies with triazole-thiazole hybrids revealed binding modes in active sites, guiding rational design .
Q. What experimental design limitations affect the generalizability of pollution or degradation studies involving this compound?
- Methodological Answer : Key limitations include:
- Low pollution variability : Simplified synthetic mixtures may not mimic real-world environmental matrices.
- Sample degradation : Organic degradation during prolonged experiments can alter results. Mitigate by stabilizing samples with continuous cooling .
Q. How do substituent modifications on the oxadiazole ring influence pharmacological activity?
- Methodological Answer : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to modulate lipophilicity and bioavailability. For example, fluorophenyl derivatives show enhanced antimicrobial activity due to increased membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
